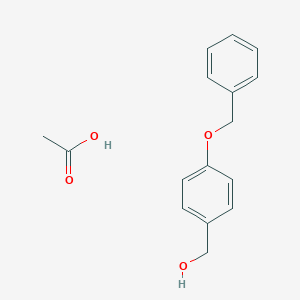
Acetic acid;(4-phenylmethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(4-phenylmethoxyphenyl)methanol is a compound that combines the properties of acetic acid and (4-phenylmethoxyphenyl)methanol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (4-phenylmethoxyphenyl)methanol is an aromatic alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-phenylmethoxyphenyl)methanol typically involves the esterification of acetic acid with (4-phenylmethoxyphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(4-phenylmethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The aromatic alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Acetic acid;(4-phenylmethoxyphenyl)methanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;(4-phenylmethoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Oxidative Stress: Inducing or mitigating oxidative stress in cells, affecting cellular functions and viability.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;phenylmethanol: Similar structure but lacks the methoxy group on the aromatic ring.
Acetic acid;4-methoxyphenylmethanol: Similar structure but lacks the phenyl group on the aromatic ring.
Acetic acid;benzyl alcohol: Similar structure but lacks the methoxy and phenyl groups.
Uniqueness
Acetic acid;(4-phenylmethoxyphenyl)methanol is unique due to the presence of both phenyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
142800-66-6 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
acetic acid;(4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H14O2.C2H4O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13;1-2(3)4/h1-9,15H,10-11H2;1H3,(H,3,4) |
Clave InChI |
RZTCLWRUENWJAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


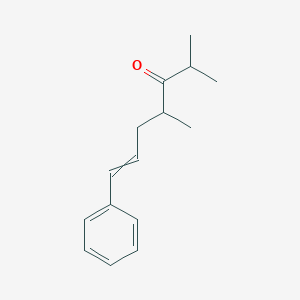
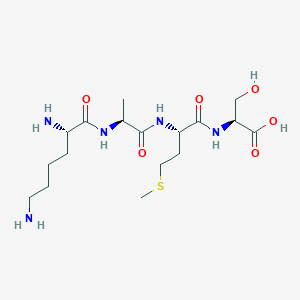
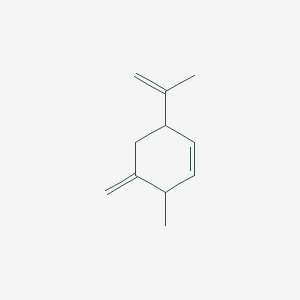
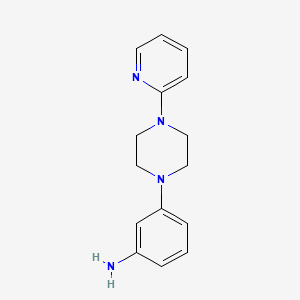
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)
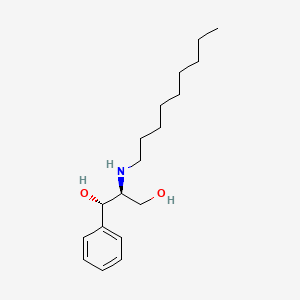
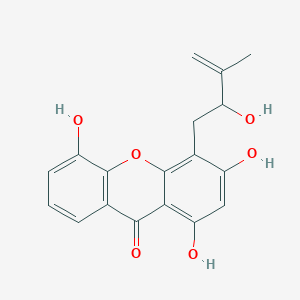
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
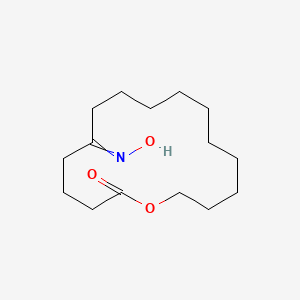
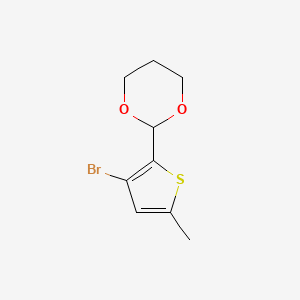
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
